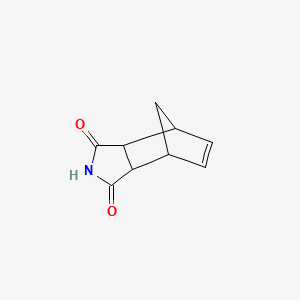

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

BenchChem offers high-quality 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIUUMROPXDNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859959 | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-74-3, 6265-30-1, 6319-06-8 | |

| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noreximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3647-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its Stereoisomers

Introduction

The bicyclic scaffold of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as norbornene dicarboximide, represents a cornerstone in modern synthetic chemistry. Its rigid, strained ring system, a product of the classic Diels-Alder reaction, provides a unique three-dimensional framework that has been extensively leveraged in both medicinal chemistry and materials science. This guide delves into the core scientific principles governing the synthesis, characterization, and application of the two primary stereoisomers of this compound: the endo and exo forms. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct properties and synthetic pathways of these isomers is paramount for their effective utilization. The exo isomer, in particular, has gained significant attention as a pivotal intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone.[1][2] This document will provide a comprehensive exploration of these molecules, from fundamental reaction mechanisms to detailed experimental protocols and diverse applications.

Physicochemical Properties and Stereochemical Characterization

The seemingly subtle difference in the spatial arrangement of the imide ring relative to the bicyclic framework results in markedly different physicochemical properties for the endo and exo isomers. These differences are critical for their separation, purification, and subsequent reactivity.

| Property | exo-Isomer | endo-Isomer |

| Systematic Name | (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |

| CAS Number | 14805-29-9[3] | 6265-30-1[4] |

| Molecular Formula | C₉H₉NO₂[5] | C₉H₉NO₂[4] |

| Molecular Weight | 163.17 g/mol [5] | 163.17 g/mol [4] |

| Appearance | White to off-white crystalline powder[3] | White crystalline solid |

| Melting Point | 152°C[3] | Not consistently reported |

| Solubility | Slightly soluble in chloroform and methanol[6] | Soluble in many organic solvents |

Spectroscopic Differentiation: The Key to Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers. The rigid bicyclic structure leads to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

-

¹H NMR Spectroscopy: The key diagnostic signals are those of the olefinic protons (H-5 and H-6) and the bridgehead protons (H-1 and H-4). In the endo isomer, the proximity of the imide ring's carbonyl groups to the C-7 methylene bridge proton results in a significant downfield shift for this proton compared to the exo isomer. Conversely, the protons at positions 2 and 3 are at a higher field in the endo isomer compared to the exo isomer.[7]

-

¹³C NMR Spectroscopy: The most telling signal in the ¹³C NMR spectrum is that of the C-7 methylene bridge carbon. This carbon is significantly more shielded (shifted upfield) in the endo isomer compared to the exo isomer due to the gamma-gauche effect of the nearby carbonyl carbons.[8] The chemical shifts of carbons 1,4 and 2,3 also differ between the two isomers.[7]

Synthesis and Reaction Mechanisms: A Tale of Two Isomers

The synthesis of norbornene dicarboximide begins with the quintessential Diels-Alder reaction between cyclopentadiene and a dienophile, in this case, maleimide or its precursor, maleic anhydride. The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control.

The Diels-Alder Reaction: Forge of the Norbornene Core

The [4+2] cycloaddition of cyclopentadiene and maleic anhydride is a concerted pericyclic reaction that predominantly yields the endo adduct under kinetic control (i.e., at lower temperatures).[9][10] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile in the transition state.[10] However, the exo isomer is the thermodynamically more stable product due to reduced steric strain.[11] Consequently, heating the endo adduct allows for a retro-Diels-Alder reaction followed by reformation of the more stable exo product.[11]

Caption: Diels-Alder reaction pathway to norbornene dicarboxylic anhydride isomers.

Experimental Protocol: Synthesis of endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

This protocol first describes the synthesis of the endo-anhydride, which is then converted to the corresponding imide.

Part A: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride [12]

-

Reactant Preparation: In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate with gentle stirring.

-

Solvent Addition: Add 4.0 mL of ligroin (petroleum ether) to the solution and mix thoroughly.

-

Diels-Alder Reaction: Carefully add 1.0 mL of freshly cracked cyclopentadiene to the flask. The reaction is exothermic and may cause brief boiling.

-

Crystallization: Allow the flask to cool to room temperature. Scratch the inside of the flask with a glass rod to induce crystallization if necessary.

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ligroin.

Part B: Imide Formation [13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized endo-anhydride (1 mmol) in 10 mL of toluene.

-

Amine Addition: Add a solution of aqueous ammonia or an appropriate primary amine (1 mmol) to the flask.

-

Reaction: Reflux the mixture for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Experimental workflow for the synthesis of the endo-dicarboximide.

Experimental Protocol: Synthesis of exo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9)

The synthesis of the exo-imide typically involves the thermal isomerization of the more readily available endo-anhydride, followed by imidation.

Part A: Thermal Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride [14]

-

Reaction Setup: Place the synthesized endo-anhydride in a suitable reaction vessel.

-

Isomerization: Heat the endo-anhydride to a temperature above its melting point (typically 150-180°C) for several hours. The isomerization can be performed neat or in a high-boiling solvent like toluene in a sealed tube or microreactor.[14]

-

Monitoring: The conversion to the exo-isomer can be monitored by ¹H NMR spectroscopy by observing the characteristic changes in the chemical shifts of the olefinic and bridgehead protons.

-

Isolation: The resulting exo-anhydride can be purified by recrystallization.

Part B: Imide Formation

The procedure is analogous to the imide formation for the endo isomer, using the exo-anhydride as the starting material.

Applications in Drug Development and Materials Science

The unique and rigid structure of the norbornene dicarboximide scaffold has made it a valuable building block in various scientific fields.

The exo-Isomer: A Crucial Component in Lurasidone Synthesis

The primary industrial application of (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9) is as a key intermediate in the synthesis of Lurasidone.[1][2] Lurasidone is an atypical antipsychotic medication used to treat schizophrenia and bipolar depression. The specific stereochemistry of the exo-isomer is critical for the correct final structure and pharmacological activity of the drug.

Caption: Role of the exo-dicarboximide in the synthesis of Lurasidone.

The endo-Isomer: A Versatile Monomer in Polymer Chemistry

While the exo-isomer is prominent in pharmaceutical synthesis, the endo-isomer is widely used in materials science, particularly in polymer chemistry. It serves as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polynorbornenes.[15] These polymers exhibit high thermal stability, good mechanical properties, and tunable optical properties, making them suitable for applications such as optical films and flexible substrates for electronics.[15] The imide functionality also allows for further chemical modification to introduce desired properties into the polymer backbone. Additionally, derivatives of the endo-imide are being explored in drug delivery systems and for the development of novel therapeutic agents.[16]

Safety and Handling

Both isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and their anhydride precursors require careful handling in a laboratory setting.

-

Hazard Identification: These compounds are generally classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling powders, work in a well-ventilated area or a fume hood to avoid inhalation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The endo and exo isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione are more than just stereoisomers; they are distinct chemical entities with unique properties and applications. The foundational Diels-Alder reaction provides access to both forms through kinetic and thermodynamic control, and their distinct spectroscopic signatures allow for unambiguous characterization. While the exo-isomer plays a critical role in the pharmaceutical industry as a key building block for Lurasidone, the endo-isomer is a valuable monomer for the creation of advanced polymers. For the research scientist and drug development professional, a deep understanding of the synthesis, stereochemistry, and reactivity of these compounds is essential for unlocking their full potential in creating novel medicines and materials.

References

-

Click Chemistry with Cyclopentadiene - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

- Kokko, M., & Koskimies, J. (1995). Configurational Assignments of 5-Norbornene-2,3-dicarboximide and N-Phenyl-5-norbornene-2,3-dicarboximide by One- and Two- Dimensional NMR Spectroscopy. Magnetic Resonance in Chemistry, 33(5), 347-352.

-

Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization | Request PDF - ResearchGate. (2014). Retrieved January 10, 2026, from [Link]

-

Clarification of Stereochemistry Aspects for N-Hydroxy-5-Norbornene-2,3-Dicarboximide Derivatives and Elucidation of Them by Experimental and Theoretical Methods. (2015). Retrieved January 10, 2026, from [Link]

-

-

The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved January 10, 2026, from [Link]

-

- One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. (2024). Chemical Engineering Journal, 496, 151532.

-

Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved January 10, 2026, from [Link]

-

5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier - The Royal Society of Chemistry. (2018). Retrieved January 10, 2026, from [Link]

-

Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - The Royal Society of Chemistry. (2020). Retrieved January 10, 2026, from [Link]

-

Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018). Retrieved January 10, 2026, from [Link]

-

Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit | Request PDF - ResearchGate. (2021). Retrieved January 10, 2026, from [Link]

-

Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... | Download Scientific Diagram - ResearchGate. (2018). Retrieved January 10, 2026, from [Link]

- Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2011). Turkish Journal of Chemistry, 35(5), 737-748.

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% | Fisher Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

-

Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC - NIH. (2023). Retrieved January 10, 2026, from [Link]

-

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. (n.d.). Retrieved January 10, 2026, from [Link]

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Lurasidone Hydrochloride Intermediate CAS 14805-29-9 Purity ≥99.0% (HPLC). (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. iris.unisa.it [iris.unisa.it]

- 2. researchgate.net [researchgate.net]

- 3. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 4. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 5. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. unwisdom.org [unwisdom.org]

- 13. acgpubs.org [acgpubs.org]

- 14. www2.latech.edu [www2.latech.edu]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Foreword

This technical guide provides a comprehensive overview of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a versatile bicyclic imide that holds significant importance as a key intermediate in pharmaceutical synthesis and as a monomer in advanced polymer applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, stereochemistry, synthesis, and diverse applications. The information presented herein is curated from peer-reviewed literature and established chemical data sources to ensure scientific integrity and practical utility.

Introduction and Core Concepts

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by its common name cis-5-norbornene-2,3-dicarboximide, is a strained bicyclic compound that emerges from the confluence of diene synthesis and imide chemistry. Its rigid, three-dimensional structure, a consequence of the methano-bridged ring system, imparts unique properties that are exploited in various scientific domains. At its core, the molecule's synthesis is a classic example of the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.[1] The subsequent transformation of the resulting anhydride to an imide opens avenues for further functionalization and polymerization.

A critical aspect of this molecule's chemistry is its stereoisomerism. The Diels-Alder reaction between cyclopentadiene and maleic anhydride, the precursors to the corresponding anhydride, can result in two diastereomeric products: the endo and exo isomers.[2] This stereoselectivity is a cornerstone of its synthetic chemistry and has significant implications for its subsequent reactivity and applications. The commercially prevalent form is the endo isomer, which is the kinetically favored product of the initial cycloaddition.[2]

This guide will delve into the nuances of its properties, provide detailed synthetic considerations, and explore its pivotal role as a building block in both life-saving pharmaceuticals and high-performance materials.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is paramount for its effective handling, characterization, and application.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [3][4] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | Approximately 152 °C | [5] |

Solubility

The solubility of this dicarboximide is a key parameter for its use in synthesis and purification.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [6] |

| Methanol | Slightly soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Ethanol | Soluble with heating | [1] |

| Ethyl Acetate | Soluble with heating | [1] |

Note: Qualitative solubility data is provided. Quantitative data can be found in specialized chemical literature.[1][7]

Structural Elucidation and Stereochemistry

The defining structural feature of this molecule is the bicyclo[2.2.1]heptene framework, commonly known as the norbornene system. The stereochemical relationship between the dicarboximide ring and the carbon-carbon double bond of the norbornene moiety is crucial.

Diagram: Endo vs. Exo Isomerism

Caption: The relationship between the kinetically favored endo and thermodynamically favored exo isomers.

The endo isomer, where the imide ring is on the same side as the double bond bridge, is the predominant product under standard Diels-Alder conditions due to favorable secondary orbital interactions in the transition state.[8] The exo isomer, with the imide ring on the opposite side, is sterically less hindered and therefore thermodynamically more stable.[8] Isomerization from the endo to the exo form can be achieved by heating.[9]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic due to the molecule's rigid structure. Key expected signals include:

-

Two protons of the carbon-carbon double bond in the norbornene moiety.

-

Two bridgehead protons.

-

Two protons adjacent to the imide carbonyls.

-

The methylene bridge proton.

-

A broad singlet for the N-H proton of the imide.

-

The precise chemical shifts and coupling constants will differ between the endo and exo isomers, providing a powerful tool for stereochemical assignment.[11][12] For the related endo-anhydride, the olefinic protons appear around 6.3 ppm, the bridgehead protons around 3.4 ppm, the protons adjacent to the carbonyls around 3.6 ppm, and the methylene bridge protons around 1.5-1.7 ppm.[12][13] Similar shifts are expected for the imide.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule. Expected signals include:

-

Two signals for the carbonyl carbons of the imide.

-

Two signals for the olefinic carbons.

-

Signals for the bridgehead carbons and the carbons bearing the imide group.

-

A signal for the methylene bridge carbon.

-

For a related N-substituted derivative, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, the carbonyl carbons appear around 180 ppm and the olefinic carbons around 127 ppm.[14]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrational modes:

-

N-H stretching vibration of the imide group (around 3200 cm⁻¹).

-

Asymmetric and symmetric C=O stretching vibrations of the imide group (around 1770 and 1700 cm⁻¹, respectively).[14]

-

C=C stretching of the norbornene double bond (around 1570 cm⁻¹).

-

A vapor phase IR spectrum is publicly available for further reference.[15]

-

Synthesis and Methodologies

The synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a multi-step process that begins with the well-established Diels-Alder reaction to form the anhydride precursor, followed by imidization.

Step 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This foundational step involves the [4+2] cycloaddition of cyclopentadiene and maleic anhydride.[1]

Diagram: Synthesis of the Anhydride Precursor

Caption: The Diels-Alder reaction for the synthesis of the anhydride precursor.

Experimental Protocol: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

-

Reagent Preparation: Freshly crack dicyclopentadiene by heating to its boiling point and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold and used promptly.[16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent such as ethyl acetate or toluene.

-

Cycloaddition: Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution at room temperature. The reaction is exothermic.

-

Reaction Completion and Isolation: Stir the reaction mixture at room temperature until the reaction is complete, which is often indicated by the precipitation of the product. The product can be collected by vacuum filtration and washed with a cold, non-polar solvent like hexane to remove any unreacted starting materials.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure endo-anhydride.

Step 2: Synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

The conversion of the anhydride to the parent imide can be achieved by reaction with an ammonia source.

Experimental Protocol: Imidization of the Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a high-boiling polar solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Imidization Reaction: Add a source of ammonia, such as ammonium acetate or urea, to the solution. Heat the reaction mixture to reflux. The reaction proceeds via the formation of an intermediate amic acid, which then cyclizes to the imide upon heating, eliminating a molecule of water.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture and pour it into cold water to precipitate the product. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual solvent and salts.

-

Purification: The crude imide can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Reactivity and Applications

The unique structural and electronic features of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione make it a valuable building block in both pharmaceutical and materials science.

Pharmaceutical Intermediate: Synthesis of Lurasidone

The most prominent application of this compound is as a key precursor in the synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[6][17] The synthetic pathway involves the hydrogenation of the norbornene double bond, followed by N-alkylation.

Diagram: Role in Lurasidone Synthesis

Caption: Simplified schematic of the synthetic route from the title compound to Lurasidone.

The hydrogenation of the double bond is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).[17] The resulting saturated dicarboximide, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, possesses the correct stereochemistry for the subsequent coupling reactions that lead to the final Lurasidone structure.[2]

Monomer for Ring-Opening Metathesis Polymerization (ROMP)

The strained norbornene ring system makes this molecule and its derivatives excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[18] ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and functionalities.

The polymerization of N-substituted norbornene-dicarboximides using Grubbs' catalysts leads to the formation of polynorbornenes with pendant imide groups.[18] These polymers exhibit high thermal stability and can be tailored for specific applications by modifying the N-substituent of the monomer.[18]

Applications of the resulting polymers include:

-

High-Performance Plastics: The resulting polymers can be used as constructional plastics with high glass transition temperatures, especially when cross-linking agents are incorporated.[17]

-

Gas Separation Membranes: The rigid polymer backbone can lead to materials with high free volume, making them suitable for gas separation applications.[18]

-

Drug Delivery Systems: Functional groups can be incorporated into the N-substituent to allow for the attachment of therapeutic agents for drug delivery applications.[18]

-

Electro-optic Materials: The ease of functionalization allows for the incorporation of chromophores, leading to materials with potential applications in electro-optic devices.[18]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its precursors.

-

Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[14]

-

Precautionary Measures:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is between 2-8°C.[5]

Conclusion

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a molecule of significant scientific and commercial interest. Its synthesis, rooted in the elegant and powerful Diels-Alder reaction, provides access to a rigid, stereochemically rich bicyclic scaffold. This structure has been masterfully exploited in the pharmaceutical industry for the synthesis of the important antipsychotic drug Lurasidone. Beyond this critical application, the strained norbornene core serves as a versatile monomer for Ring-Opening Metathesis Polymerization, paving the way for the development of advanced materials with tailored properties for a wide range of applications. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers and developers in harnessing the full potential of this remarkable compound.

References

-

(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

-

Unlocking the Potential of Poly(norbornene-dicarboximides): Synthesis, Applications, and Future Prospects. (n.d.). Sciendo. Retrieved January 10, 2026, from [Link]

-

Diels-Alder reaction - endo vs exo - transition states. (n.d.). ChemTube3D. Retrieved January 10, 2026, from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved January 10, 2026, from [Link]

-

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and pressure. (2024). ScienceDirect. Retrieved January 10, 2026, from [Link]

-

Figure S2: 1 H NMR of N-(hydroxypentanyl)-cis-5-norbornene-endo-2,3-dicarboximide, endo-6. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Nadic anhydride. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

The crystal structure of (3aS, 4R, 7S, 7aR)-hexahydro-4, 7-methano-1H-isoindole-1, 3-(2H)-dione, C9H11NO2. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. (n.d.). user.uni-frankfurt.de. Retrieved January 10, 2026, from [Link]

-

Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical methods. (n.d.). revroum.lew.ro. Retrieved January 10, 2026, from [Link]

-

Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

1H NMR of your product 'H NMR cis-5-norbornene-2,3-dicarboxylic anhydride, chloroform-d, 600MHz endo product 주 VV H exo product. (2021). Chegg. Retrieved January 10, 2026, from [Link]

-

Solubility modeling, mixing properties and solvent effect of 5-norbornene-2,3-dicarboximide in eleven pure solvents at various temperatures. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. (n.d.). NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 5. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Solubility modeling, mixing properties and solvent effect of 5-norbornene-2,3-dicarboximide in eleven pure solvents at various temperatures | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. www2.latech.edu [www2.latech.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chegg.com [chegg.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Making sure you're not a bot! [oc-praktikum.de]

- 17. scimedpress.com [scimedpress.com]

- 18. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

An In-depth Technical Guide to the Structure, Synthesis, and Application of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

This guide provides a comprehensive technical overview of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule of significant interest in both pharmaceutical synthesis and materials science. We will delve into its intricate structure and stereochemistry, explore the nuances of its synthesis via the Diels-Alder reaction, detail its spectroscopic signature, and discuss its primary applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also commonly known as cis-5-norbornene-2,3-dicarboximide, possesses a rigid, bicyclic structure that is the foundation of its chemical properties and applications.[1] Its molecular formula is C₉H₉NO₂ with a molecular weight of approximately 163.17 g/mol .[1]

The core of the molecule is a norbornene framework, which is a bicyclo[2.2.1]heptene system. Fused to this is a succinimide ring. The stereochemistry of the succinimide ring relative to the norbornene double bond gives rise to two key diastereomers: endo and exo. This stereoisomerism is a critical aspect of the molecule's chemistry and has significant implications for its synthesis and reactivity.

dot

Caption: 2D representation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

The Critical Distinction: Endo vs. Exo Isomers

The terms endo and exo describe the relative stereochemistry of the fused succinimide ring. In the endo isomer, the imide ring is oriented on the same side as the carbon-carbon double bond of the norbornene moiety. Conversely, in the exo isomer, the imide ring is on the opposite side.[2]

This seemingly subtle difference has profound consequences:

-

Thermodynamic Stability: The exo isomer is generally the more thermodynamically stable product. This is attributed to reduced steric hindrance, as the bulky imide ring is positioned away from the rest of the bicyclic system.[3] The endo isomer experiences greater steric strain due to the proximity of the imide ring to the double bond.[3]

-

Kinetic Favorability: Despite being less stable, the endo isomer is typically the major product under kinetic control (i.e., at lower reaction temperatures).[3][4] This is explained by the "Alder endo rule," which posits that secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile stabilize the endo transition state.[5]

The choice of reaction conditions, therefore, allows for the selective synthesis of either the kinetic (endo) or thermodynamic (exo) product. High temperatures can facilitate a retro-Diels-Alder reaction of the endo adduct, allowing for equilibration to the more stable exo form.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | endo: ~164-165 °C, exo: ~143 °C | [7][8] |

| Solubility | Soluble in many organic solvents | N/A |

| CAS Number | 6265-30-1 (endo) | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and maleimide (the dienophile).[9] This reaction is highly efficient and stereoselective, making it a cornerstone of synthetic organic chemistry.

dot

Caption: Experimental workflow for synthesis and validation.

Principal Applications

While 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has applications in materials science, its most prominent role is as a precursor in pharmaceutical manufacturing.

Key Intermediate in Lurasidone Synthesis

The hydrogenated form of the title compound, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a crucial building block in the industrial synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. [6][10]The initial Diels-Alder adduct is catalytically hydrogenated to saturate the norbornene double bond before being coupled with another key intermediate to form the final drug substance. [6]The specific stereochemistry of the exo-dicarboximide is essential for the pharmacological activity of Lurasidone. [11]

Monomer in Polymer Chemistry

The strained double bond of the norbornene system makes this molecule a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). [12][13]This polymerization technique, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), allows for the synthesis of polymers with the dicarboximide functionality regularly spaced along the polymer backbone. [12]These polymers have potential applications in various fields, including as specialty resins and functional materials, due to the properties imparted by the polar imide groups. [14][15]

Conclusion

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a molecule whose utility is intrinsically linked to its well-defined, rigid three-dimensional structure. A thorough understanding of the principles of the Diels-Alder reaction, particularly the kinetic and thermodynamic factors that govern the formation of its endo and exo isomers, is paramount for its efficient synthesis and application. The ability to selectively produce and definitively characterize these stereoisomers using modern spectroscopic methods provides a robust foundation for its use as a versatile intermediate in the synthesis of high-value products, from life-saving pharmaceuticals to advanced polymeric materials.

References

-

A. C. Boccia, F. Grisi, R. Troiano, M. Carratù, S. Pragliola, "ROMP of norbornene and oxanorbornene derivatives with pendant fluorophore carbazole and coumarin groups," European Polymer Journal, vol. 167, 2022. [Online]. Available: [Link]

-

M. Kokko and J. Koskimies, "Configurational Assignments of 5-Norbornene-2,3-dicarboximide and N-Phenyl-5-norbornene-2,3-dicarboximide by One- and Two- Dimensional NMR Spectroscopy," Magnetic Resonance in Chemistry, vol. 33, no. 5, pp. 347-352, 1995. [Online]. Available: [Link]

-

Y. Xia, et al., "Ring-opening metathesis polymerization of cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives using the grubbs third generation catalyst," Chinese Journal of Polymer Science, vol. 35, no. 1, pp. 36-45, 2017. [Online]. Available: [Link]

-

C. Kovacs, et al., "CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS," Revue Roumaine de Chimie, vol. 60, no. 1, pp. 29-38, 2015. [Online]. Available: [Link]

-

A. P. Dove, et al., "Controlling sequence in the ring-opening metathesis polymerization of functional norbornenes," Chemical Science, vol. 5, no. 1, pp. 1-6, 2014. [Online]. Available: [Link]

-

C. Fliedel, et al., "Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3," Polymers, vol. 11, no. 1, p. 138, 2019. [Online]. Available: [Link]

-

M. T. T. da Silva, et al., "Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone," Journal of the Brazilian Chemical Society, vol. 20, no. 9, pp. 1649-1654, 2009. [Online]. Available: [Link]

-

S. Y. Kim, et al., "Ring-opening metathesis polymerization of norbornenes containing ring-opened oligo(exo-N-phenyl-norbornene-2,3-dicarboximide) in the side chain," Journal of Polymer Science Part A: Polymer Chemistry, vol. 42, no. 1, pp. 129-138, 2004. [Online]. Available: [Link]

-

A. J. Frontier, et al., "Supramolecular behaviour and fluorescence of rhodamine-functionalised ROMP polymers," Polymer Chemistry, vol. 10, no. 1, pp. 1-10, 2019. [Online]. Available: [Link]

-

Organic Syntheses, "Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene," Organic Syntheses, Coll. Vol. 4, p.892 (1963); Vol. 34, p.98 (1954). [Online]. Available: [Link]

-

ChemTube3D, "Diels-Alder reaction - endo vs exo - transition states," University of Liverpool. [Online]. Available: [Link]

-

J. H. Cooley and R. V. Williams, "Endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control," Journal of Chemical Education, vol. 78, no. 5, p. 656, 2001. [Online]. Available: [Link]

-

H. Li, et al., "One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and appropriate pressure," Chemical Engineering Journal, vol. 498, p. 155561, 2024. [Online]. Available: [Link]

-

H. Li, et al., "One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and appropriate pressure," Chemical Engineering Journal, vol. 498, p. 155561, 2024. [Online]. Available: [Link]

-

Z. Fan, et al., "Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization," Polymer Chemistry, vol. 11, no. 1, pp. 1-8, 2020. [Online]. Available: [Link]

-

M. T. T. da Silva, et al., "Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone," Journal of the Brazilian Chemical Society, vol. 20, no. 9, pp. 1649-1654, 2009. [Online]. Available: [Link]

-

PubChem, "5-Norbornene-2-endo,3-exo-dicarboxylic acid," National Center for Biotechnology Information. [Online]. Available: [Link]

-

J. Ashenhurst, "Diels-Alder Reaction: Kinetic and Thermodynamic Control," Master Organic Chemistry. [Online]. Available: [Link]

-

P. Oliveira, "Synthesis of Cis-Norbornene-5,6,-Endo-Dicarboxylic Anhydride," Scribd. [Online]. Available: [Link]

-

NIST, "4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-," National Institute of Standards and Technology. [Online]. Available: [Link]

-

PubChem, "(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," National Center for Biotechnology Information. [Online]. Available: [Link]

-

J. Ashenhurst, "Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?," Master Organic Chemistry. [Online]. Available: [Link]

Sources

- 1. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. mdpi.com [mdpi.com]

- 6. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. chemconnections.org [chemconnections.org]

- 10. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | CID 10749555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. www2.latech.edu [www2.latech.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione molecular weight

An In-depth Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Properties, Synthesis, and Applications in Pharmaceutical Development

This guide provides a comprehensive technical overview of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a pivotal chemical intermediate. With a focus on scientific integrity and practical application, this document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical and physical properties, established synthesis protocols, critical applications, and the analytical methods for its characterization.

Core Molecular Attributes

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by synonyms such as 5-Norbornene-2,3-dicarboximide, is a bicyclic imide whose rigid structure is a valuable scaffold in organic synthesis.[1] Its molecular characteristics are fundamental to its reactivity and utility.

Molecular Formula and Weight

The chemical identity of this compound is established by its molecular formula and corresponding weight.

It is crucial to distinguish this "tetrahydro" compound from its saturated analog, hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (C₉H₁₁NO₂), which has a molecular weight of approximately 165.19 g/mol .[4][5][6]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The table below summarizes the key properties of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 152°C (exo isomer) / 173-176°C (endo isomer) | [4][6] |

| Boiling Point | 355°C | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Storage | Recommended storage at 2-8°C | [4][6] |

The variation in melting points often corresponds to different stereoisomers, such as the endo and exo forms, which possess distinct physical properties.

Synthesis and Manufacturing

The synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is typically achieved through the reaction of an anhydride precursor with an amine source. The following section details a common laboratory-scale synthesis.

Synthetic Pathway Overview

The primary route involves the reaction of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (cis-5-Norbornene-endo-2,3-dicarboxylic anhydride) with an amine, such as in the synthesis of N-substituted derivatives. For the parent imide, a reaction with ammonia or a protected form of ammonia is employed.

Caption: General workflow for the synthesis of an N-substituted isoindole-1,3-dione derivative.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-substituted derivatives, illustrating the core reaction.[7]

Objective: To synthesize an N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Materials:

-

3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol)

-

Ethanolamine (1 mmol)

-

Toluene (10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Ethanolamine (1 mmol) is added to the stirred solution.

-

The reaction mixture is heated to reflux and maintained for 36 hours.

-

After cooling to room temperature, the solution is diluted with EtOAc (20 mL).

-

The organic layer is washed with saturated aqueous NaHCO₃ (25 mL).

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed by column chromatography on silica gel to afford the pure product.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar depression.[4][6][8]

Role in the Lurasidone Synthesis Pathway

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione serves as a precursor to the core bicyclic structure of Lurasidone. The synthesis involves the hydrogenation of the tetrahydro-isoindoledione to its corresponding hexahydro derivative, which is then further elaborated to form the final active pharmaceutical ingredient (API).[4][8]

Caption: Role as a key starting material in the synthesis of Lurasidone.

General Synthetic Utility

Beyond its specific use for Lurasidone, its rigid bicyclic structure makes it a valuable building block in medicinal chemistry and materials science. The imide functionality can be readily modified, allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretching of the imide group.[9]

-

Gas Chromatography (GC): Can be employed to monitor the progress of reactions and assess the purity of the final product.[4]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on toxicology, handling, and disposal.

References

-

PubChem. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Available at: [Link]

-

Veeprho. (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-Methanoisoindole-1,3(2H)-Dione. Available at: [Link]

-

NIST Chemistry WebBook. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Available at: [Link]

-

LookChem. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. Available at: [Link]

-

PubChem. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Available at: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. Available at: [Link]

-

SpectraBase. 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Available at: [Link]

Sources

- 1. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 2. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 5. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | CID 10749555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. acgpubs.org [acgpubs.org]

- 8. lookchem.com [lookchem.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a pivotal molecule in synthetic organic chemistry. Commonly known as cis-endo-5-norbornene-2,3-dicarboximide, this bridged bicyclic imide is a product of the Diels-Alder reaction between cyclopentadiene and maleimide. Its rigid, stereochemically defined structure makes it a valuable building block in the synthesis of complex molecules, most notably as a key intermediate in the production of the atypical antipsychotic drug, Lurasidone[1]. This document delves into the intricacies of its IUPAC nomenclature, stereochemistry, synthesis, and analytical characterization, offering both theoretical understanding and practical insights for laboratory applications.

Nomenclature and Structural Elucidation

The systematic IUPAC name, (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, precisely describes the molecule's complex three-dimensional architecture. A breakdown of the name reveals the core structural features:

-

Isoindole-1,3(2H)-dione : This identifies the heterocyclic imide ring system, which is the core functional group.

-

4,7-methano : This indicates a methylene bridge (-CH2-) connecting carbons 4 and 7 of the isoindole system, creating a bicyclic structure.

-

3a,4,7,7a-tetrahydro : This specifies the partial saturation of the ring system, indicating the presence of a double bond.

-

(3aR,4S,7R,7aS) : These are the stereochemical descriptors defining the absolute configuration at the four chiral centers, which arise from the specific geometry of the Diels-Alder reaction. The endo stereochemistry, where the imide ring is oriented syn to the longest bridge of the norbornene system, is the kinetically favored product.

The common name, cis-endo-5-norbornene-2,3-dicarboximide, is also frequently used and highlights its origin as a derivative of norbornene[2].

| Identifier | Value |

| IUPAC Name | (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |

| Synonym | cis-endo-5-Norbornene-2,3-dicarboximide[2] |

| CAS Number | 6265-30-1[2] |

| Molecular Formula | C9H9NO2[3] |

| Molecular Weight | 163.17 g/mol [3] |

The Diels-Alder Reaction: Synthesis and Stereochemical Control

The formation of this molecule is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction involves the concerted interaction between a conjugated diene (cyclopentadiene) and a dienophile (maleimide).

Reaction Mechanism

The reaction proceeds through a cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile reorganize to form a new six-membered ring. This concerted mechanism means that no intermediates are formed, and the stereochemistry of the reactants is faithfully translated to the product.

Stereoselectivity: The Endo Rule

A key feature of the Diels-Alder reaction with cyclic dienes is its high stereoselectivity. The reaction predominantly yields the endo isomer over the exo isomer. This preference, often referred to as the "Alder-endo rule," is a result of secondary orbital interactions in the transition state. In the endo approach, the π-system of the dienophile (maleimide) is oriented underneath the diene (cyclopentadiene), allowing for favorable overlap between the p-orbitals of the developing six-membered ring and the carbonyl groups of the maleimide. This secondary overlap stabilizes the endo transition state, making it the kinetically favored pathway.

Caption: Flowchart of the synthesis process.

Analytical Characterization

Confirmation of the structure and purity of the synthesized product is achieved through standard analytical techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present. Key absorptions include:

-

~3200 cm⁻¹: N-H stretch of the imide.

-

~3060 cm⁻¹: C-H stretch of the alkene (=C-H).

-

~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching of the imide group, respectively. The two distinct peaks are characteristic of a cyclic imide.

-

~1640 cm⁻¹: C=C stretch of the norbornene double bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high symmetry of the endo isomer, the ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR: The spectrum will show distinct signals for the different protons in the molecule. Approximate chemical shifts (δ) are:

-

~6.3 ppm: Two olefinic protons (H5, H6).

-

~3.4 ppm: Two bridgehead protons (H4, H7).

-

~3.2 ppm: Two protons adjacent to the imide carbonyls (H2, H3).

-

~1.5 ppm: Two protons of the methylene bridge (H7a, H7b).

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The spectrum will show signals for the unique carbons:

-

~178 ppm: Carbonyl carbons.

-

~138 ppm: Olefinic carbons.

-

~47 ppm: Bridgehead carbons.

-

~45 ppm: Carbons adjacent to the imide.

-

~42 ppm: Methylene bridge carbon.

-

-

The provided spectral data for the analogous cis-5-norbornene-endo-2,3-dicarboxylic acid can be used as a reference for peak assignments, with the understanding that the imide functionality will slightly alter the chemical shifts.[4][5]

Caption: Process for analytical verification.

Safety Precautions

Working with the reagents for this synthesis requires adherence to strict safety protocols.

-

Cyclopentadiene: Highly flammable and toxic. It can form explosive peroxides upon storage and should be handled in a well-ventilated fume hood.[6][7] Avoid heat, sparks, and open flames. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Maleimide: Toxic if swallowed and causes severe skin and eye burns.[8][9][10] It is also a skin sensitizer. Handle with care, avoiding dust inhalation and direct contact.

-

Product (cis-endo-5-Norbornene-2,3-dicarboximide): May cause skin, eye, and respiratory irritation.[11] Standard laboratory safety practices should be followed.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[6][7][8][11]

Conclusion

(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a foundational molecule in the study of stereochemistry and cycloaddition reactions. Its efficient and stereoselective synthesis via the Diels-Alder reaction makes it a readily accessible and versatile intermediate for further chemical transformations. A thorough understanding of its structure, synthesis, and properties, as detailed in this guide, is essential for its effective application in research and development, particularly in the pharmaceutical industry.

References

-

Physical and Theoretical Chemistry Laboratory, University of Oxford. (2005). Safety (MSDS) data for cyclopentadiene. Retrieved from [Link]

-

NIST. (n.d.). 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]

-

PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

- 1. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 2. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 3. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLIC ACID(3853-88-1) 1H NMR [m.chemicalbook.com]

- 5. CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLIC ACID(3853-88-1) IR Spectrum [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

The Enduring Versatility of 5-Norbornene-2,3-dicarboximide: A Technical Guide for Advanced Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 5-norbornene-2,3-dicarboximide, a bicyclic imide that has carved a significant niche in the landscape of advanced materials and therapeutics. This document delves into the foundational discovery that enabled its synthesis, its intricate stereochemistry, detailed synthetic protocols, and its multifaceted applications, underpinned by field-proven insights and quantitative data.

Genesis of a Versatile Scaffold: The Diels-Alder Reaction

The story of 5-norbornene-2,3-dicarboximide is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition between a conjugated diene and a dienophile provides a robust method for forming six-membered rings with high stereospecificity.[1] This Nobel Prize-winning discovery laid the essential groundwork for the synthesis of a vast array of cyclic and bicyclic compounds, including the norbornene framework that forms the backbone of the titular molecule.

The fundamental reaction involves the concerted interaction of the π-electron systems of the diene and the dienophile, proceeding through a cyclic transition state. This elegant mechanism allows for the predictable formation of complex cyclic architectures in a single step, a principle that is central to the synthesis of 5-norbornene-2,3-dicarboximide.

The Synthesis of 5-Norbornene-2,3-dicarboximide: A Tale of Two Isomers

The synthesis of 5-norbornene-2,3-dicarboximide is typically achieved through a two-step process, beginning with the Diels-Alder reaction between cyclopentadiene (the diene) and maleimide (the dienophile) or its precursor, maleic anhydride. This initial cycloaddition yields 5-norbornene-2,3-dicarboxylic anhydride.

The Diels-Alder Reaction: Stereochemical Considerations

A critical aspect of this synthesis is the formation of two stereoisomers: the endo and exo adducts. The endo isomer is the kinetically favored product, meaning it is formed faster at lower temperatures.[2] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. However, the exo isomer is the thermodynamically more stable product and can be obtained by heating the endo isomer, which induces a retro-Diels-Alder reaction followed by rearrangement to the more stable exo form.[3] The ratio of endo to exo isomers can be influenced by reaction temperature and time.

dot

Caption: Experimental workflow for the synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide.

Applications in Polymer Science: A Monomer for High-Performance Materials

5-Norbornene-2,3-dicarboximide and its derivatives are valuable monomers in polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP). The high ring strain of the norbornene moiety provides a strong thermodynamic driving force for polymerization, enabling the synthesis of well-defined polymers with high molecular weights.

The imide functionality offers a versatile handle for introducing a wide range of chemical groups, allowing for the fine-tuning of polymer properties. By varying the substituent on the nitrogen atom, polymers with tailored characteristics such as improved thermal stability, specific solubility, and desired optical or electronic properties can be synthesized.

[4][5]#### 4.1. Quantitative Impact on Polymer Properties

The incorporation of 5-norbornene-2,3-dicarboximide derivatives as monomers or cross-linking agents can significantly enhance the performance of polymeric materials.

| Polymer Property | Monomer/Cross-linker | Improvement/Value | Reference |

| Glass Transition Temperature (Tg) | exo,exo-N,N'-butylene-di(5-norbornene-2,3-dicarboximide) (1.0-2.5 mol%) | Increased Tg of polydimethyl ether of norbornene dicarboxylic acid | |

| Tensile Modulus | Hydrogenated poly(endo-NDI)s | Significantly higher than exo-counterparts | |

| Thermal Stability (Td) | Thiol-functionalized polynorbornene dicarboximides | Decomposition temperatures in the range of 409–459 °C | |

| Molecular Weight (Mn) | Indole-functionalized norbornene dicarboximide | Controlled polymerization with Mn up to 26,800 g/mol and PDI of 1.11 |

The exo isomer of norbornene-based monomers generally exhibits higher reactivity in polymerization compared to the endo isomer, leading to higher polymerization activities and comonomer incorporation. T[6]his stereochemical consideration is crucial for designing efficient polymerization processes and achieving desired polymer microstructures.

Role in Drug Development and Biomedical Applications

The unique structural features of 5-norbornene-2,3-dicarboximide have also been exploited in the field of drug development and biomedical engineering.

Peptide Synthesis

As previously mentioned, N-hydroxy-5-norbornene-2,3-dicarboximide is a highly effective coupling agent in peptide synthesis. It is used to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in the synthesis of peptides and proteins. Its use can suppress side reactions and minimize racemization, leading to higher yields and purities of the desired peptide products.

[7]#### 5.2. Drug Delivery Systems

Polymers derived from 5-norbornene-2,3-dicarboximide are being explored as advanced drug delivery systems. The ability to functionalize the imide nitrogen allows for the attachment of therapeutic agents, targeting moieties, or solubility-enhancing groups. T[4]hese polymer-drug conjugates can improve the pharmacokinetic profiles of drugs, enhance their solubility, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing side effects.

Conclusion

From its conceptual origins in the groundbreaking work of Diels and Alder to its current status as a versatile building block in materials science and medicinal chemistry, 5-norbornene-2,3-dicarboximide continues to be a molecule of significant scientific interest. Its straightforward synthesis, rich stereochemistry, and the tunable properties of its polymeric derivatives ensure its continued relevance in the development of advanced functional materials and innovative therapeutic strategies. This guide has provided a comprehensive overview of its core aspects, offering a foundation for further research and application development.

References

-

CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. (URL: [Link])

-

One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature a. (URL: [Link])

-

Synthesis and characterization of cis-5-norbornene-2,3-dicarboxylic anhydride-chitosan. (URL: [Link])

- Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide. (URL: )

-

Mechanism of the Thermal Isomerization of 5-Norbornene-2,3-endo-Dicarboxylic Anhydride. (URL: [Link])

-

Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. (URL: [Link])

-

Unlocking the Potential of Poly(norbornene- dicarboximides): Synthesis, Applications, and Future Prospects. (URL: [Link])

-

Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization. (URL: [Link])

-

Physicomechanical Properties of 5-Norbornene-2,3-Dicarboxylic Acid Dimethyl Ether Polymers. (URL: [Link])

-

Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (URL: [Link])

-

Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous. (URL: [Link])

-

From Monomer Design to Multifunctional Polymers via Controlled ROMP: Novel Indole-Functionalized Norbornene Dicarboximide Copolymers with Enhanced Thermal, Optical, and Antibacterial Properties. (URL: [Link])

-

Structures of norbornene-based monomers used in this study. (URL: [Link])

-

Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (URL: [Link])

-

Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights. (URL: [Link])

-

Synthesis, Characterization, and Optical Properties of Carbazole- Functionalized Poly(norbornene-dicarboximide) by ROMP. (URL: [Link])

-

Water-soluble polymers from acid-functionalized norbornenes. (URL: [Link])

-

Polymers for Drug Delivery Systems. (URL: [Link])

-

Nanotechnology-Based Drug Delivery Systems, 2nd Edition. (URL: [Link])

-

Recent advances in polymeric drug delivery systems. (URL: [Link])

-

Diels–Alder reaction. (URL: [Link])

Sources

- 1. Multiple Natural Polymers in Drug and Gene Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. www2.latech.edu [www2.latech.edu]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

fundamental chemistry of norbornene dicarboximide derivatives

An In-Depth Technical Guide to the Fundamental Chemistry of Norbornene Dicarboximide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive overview of the core chemical principles governing norbornene dicarboximide (NDI) derivatives. We will move beyond simple procedural lists to explore the causal relationships behind synthetic choices, the mechanics of their polymerization, and the pathways to functional materials. Our focus is on building a foundational understanding that empowers researchers to innovate within this versatile chemical space.